molecular formula C7H9F5O B14625560 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one CAS No. 56734-79-3

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one

Cat. No.: B14625560
CAS No.: 56734-79-3
M. Wt: 204.14 g/mol
InChI Key: HAPYJMJORDLZKQ-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is a fluorinated organic compound with the molecular formula C7H9F5O This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one typically involves the fluorination of appropriate precursors. One common method is the reaction of 4-methylhexan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,6-Pentafluorohexan-1-ol: A related compound with a hydroxyl group instead of a ketone.

    4,4,5,5,5-Pentafluoro-1-pentanol: Another fluorinated alcohol with a different carbon chain length.

Uniqueness

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

56734-79-3

Molecular Formula

C7H9F5O

Molecular Weight

204.14 g/mol

IUPAC Name

5,5,6,6,6-pentafluoro-4-methylhexan-3-one

InChI

InChI=1S/C7H9F5O/c1-3-5(13)4(2)6(8,9)7(10,11)12/h4H,3H2,1-2H3

InChI Key

HAPYJMJORDLZKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(C(F)(F)F)(F)F

Origin of Product

United States

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